Furan-2-yl-(1H-imidazol-2-yl)-methanone
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Description
Furan-2-yl-(1H-imidazol-2-yl)-methanone, or FIM, is a heterocyclic compound with a wide range of scientific applications. It is a versatile organic molecule, which has been used for a variety of purposes, ranging from synthesizing other compounds to studying biochemical and physiological processes. FIM has been used in many scientific studies, and is an important tool for researchers in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis through Reaction with Ammonium Acetate : Furan-2-yl-(1H-imidazol-2-yl)-methanone can be synthesized by reacting furil with ammonium acetate. This produces compounds containing furan and imidazole rings, such as 2,4,5-tri(furan-2-yl)-1H-imidazole (Wang et al., 2011).
- Formation of Novel Derivatives : New furan-2-yl(phenyl)methanone derivatives have been synthesized, with some showing promising protein tyrosine kinase inhibitory activity (Zheng et al., 2011).
- Production of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles : This reaction involves the cyclization of α-furylnitrones in alkaline medium, leading to the formation of these compounds (Os'kina & Tikhonov, 2017).
Biological and Medicinal Research
- In Vitro Cytotoxicity Testing : Studies on the cytotoxicity of furan-2-yl-methanone derivatives against human cancer cell lines like Hep-G2 cells have been conducted, revealing significant inhibitory abilities (Công et al., 2020).
- Antiinflammatory and Antibacterial Activities : Microwave-assisted synthesis of pyrazoline derivatives containing furan-2-yl groups showed potential antiinflammatory and antibacterial activities (Ravula et al., 2016).
Materials Science and Engineering
- Coordination Polymers : The synthesis of coordination polymers using furan-2-yl-methanone ligands has been explored, revealing distinct coordination geometries and net topologies (Wang & Sun, 2021).
- Corrosion Inhibition : Compounds derived from furan-2-yl-methanone have been investigated for their effectiveness in inhibiting corrosion in acidic mediums, showing significant potential as corrosion inhibitors (Singaravelu et al., 2022).
properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIOWRFOHPJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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